Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate
Description
Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate is a bicyclic organic compound featuring a pyrido[3,4-d]azepine core with two ester functional groups (tert-butyl and ethyl) at positions 4 and 5. Its stereochemistry is defined by the (4S,4aR,9aS) configuration, indicating a racemic mixture of enantiomers. This compound is structurally significant due to its fused azepine-pyridine system, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C17H28N2O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
7-O-tert-butyl 4-O-ethyl (4S,4aR,9aR)-1-oxo-3,4,4a,5,6,8,9,9a-octahydro-2H-pyrido[3,4-d]azepine-4,7-dicarboxylate |
InChI |
InChI=1S/C17H28N2O5/c1-5-23-15(21)13-10-18-14(20)12-7-9-19(8-6-11(12)13)16(22)24-17(2,3)4/h11-13H,5-10H2,1-4H3,(H,18,20)/t11-,12-,13-/m1/s1 |
InChI Key |
GXOUNNJRUITWBL-JHJVBQTASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC(=O)[C@H]2[C@H]1CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C2C1CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate typically involves multiple steps. One common approach is the chiral resolution of racemic mixtures using diastereomeric ester formation and crystallization. This method employs chiral auxiliaries such as N-Boc-D- and N-Boc-L-phenylglycines to achieve high optical purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The scalability and practicality of the chiral resolution approach make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other bicyclic esters and heterocyclic derivatives, particularly those with fused ring systems and ester substituents. Below is a detailed analysis based on evidence from analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Differences :
- The target compound’s pyrido[3,4-d]azepine core distinguishes it from tetrahydroimidazo[1,2-a]pyridine () and hexahydrocyclopenta[b]oxazine derivatives (). The azepine ring’s larger size may influence conformational flexibility compared to smaller oxazine or imidazo-pyridine systems .
Substituent Effects :
- Ester groups (tert-butyl, ethyl) in the target compound suggest moderate hydrophobicity, similar to the diethyl esters in compounds 2c and 1l . However, the tert-butyl group in ’s oxazine derivative contributes to a significantly higher cost, likely due to synthetic complexity .
- Electron-withdrawing groups (e.g., 4-bromophenyl, 4-nitrophenyl) in analogs 2c and 1l increase reactivity and polarity, which could enhance binding in biological systems .
Stereochemical Complexity :
- The racemic nature of the target compound contrasts with enantiomerically pure derivatives in , where specific stereochemistry (4aS,7R,7aR) is defined. Racemic mixtures often require chiral resolution for pharmacological applications .
Research Findings and Implications
Structural Characterization :
- Techniques like NMR and HRMS (used in ) are critical for confirming the structure of complex bicyclic esters. The SHELX software () could aid in crystallographic analysis if single crystals are obtained .
Biological Activity
Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate, a compound with a complex molecular structure, has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 340.42 g/mol. It features a pyrido[3,4-d]azepine core that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₈N₂O₅ |
| Molecular Weight | 340.42 g/mol |
| CAS Number | 2177267-65-9 |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Neuroprotective Effects
Recent studies have indicated that derivatives of pyrido[3,4-d]azepine compounds exhibit neuroprotective properties. For instance, compounds similar in structure have shown efficacy in models of Parkinson's disease by activating dopamine receptors and reducing neuroinflammation. The neuroprotective effects are attributed to the modulation of dopaminergic pathways and the inhibition of apoptosis in neuronal cells .
Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of this compound. Research indicates that similar compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage in various neurodegenerative diseases .
Antimicrobial Activity
Some studies have explored the antimicrobial potential of pyrido[3,4-d]azepine derivatives. Preliminary findings suggest that these compounds may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate their mechanisms and efficacy .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study investigated the effects of a closely related compound on dopaminergic neurons in a mouse model of Parkinson's disease. The results demonstrated significant neuroprotection attributed to the activation of D3 dopamine receptors. Behavioral assessments indicated improved motor function and reduced neurodegeneration .
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant capacity of this compound. The compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Dopamine Receptor Modulation : The compound acts as an agonist at D2 and D3 dopamine receptors, which are critical in regulating motor functions and mood.
- Oxidative Stress Reduction : By scavenging ROS and enhancing antioxidant defenses, it mitigates oxidative damage in neuronal tissues.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in neuronal cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
